molecular formula C21H23N3O2S2 B2963328 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 421577-96-0

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2963328
CAS No.: 421577-96-0
M. Wt: 413.55
InChI Key: QCPQGHLHIYLDOF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 6-Ethyl group: Enhances lipophilicity compared to methyl or hydrogen substituents.
  • Thioether linkage: Connects the pyrimidinone core to the acetamide moiety, a common motif in bioactive molecules.
  • N-(2,5-dimethylphenyl)acetamide: The aryl group may influence binding interactions in biological systems.

While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, its synthesis likely follows methods analogous to structurally related thienopyrimidinones, such as alkylation of thiopyrimidinones with chloroacetamides ().

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-5-9-24-20(26)16-11-15(6-2)28-19(16)23-21(24)27-12-18(25)22-17-10-13(3)7-8-14(17)4/h5,7-8,10-11H,1,6,9,12H2,2-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPQGHLHIYLDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Allyl and Ethyl Groups: The allyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Thioether Formation: The thioether linkage is formed by reacting the thienopyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether with 2,5-dimethylphenylacetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers or acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the thienopyrimidine core is known for its potential as a bioactive scaffold. This compound could be investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine

The compound’s structure suggests potential therapeutic applications. It could be explored as a lead compound in drug discovery, particularly for diseases where thienopyrimidine derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide likely involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for analogs range from 66% to 90.2%, influenced by steric hindrance (e.g., bulky substituents like allyl may lower yields compared to smaller groups like methyl).

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data
Compound Name Melting Point (°C) $ ^1H $-NMR (δ, ppm) Elemental Analysis (C/N/S) Reference
Target Compound N/A N/A N/A
5.6 () 230 12.50 (NH), 10.10 (NHCO), 4.12 (SCH2) C: 45.29; N: 12.23; S: 9.30
5.12 () 196 10.01 (NHCO), 4.01 (NHCH2Ph), 2.18 (CH3) C: 41.19; N: 11.06; S: 8.44
4a () 230–232 IR: 436 cm$ ^{-1} $ (C≡N stretch) N/A

Key Observations :

  • NHCO Resonance : All acetamide derivatives show characteristic $ ^1H $-NMR signals near δ 10.0–10.1 ppm for the amide proton.

Biological Activity

The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a thienopyrimidine derivative known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O3S2C_{20}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 415.53 g/mol. The structure includes a thieno[2,3-d]pyrimidine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H21N3O3S2
Molecular Weight415.53 g/mol
CAS NumberNot specified

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study reported that derivatives of thienopyrimidines showed effective antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) as low as 256 µg/mL . These findings suggest that the compound may have similar efficacy.

Antifungal Activity

Thienopyrimidine derivatives have also been evaluated for antifungal properties. Compounds within this class have demonstrated effectiveness against various fungal strains, indicating potential therapeutic applications in treating fungal infections.

Anticancer Activity

The thienopyrimidine scaffold has been linked to anticancer activity. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be thoroughly investigated.

The biological activities of thienopyrimidines are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thienopyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell growth.
  • Receptor Modulation : Some compounds can modulate receptors involved in cellular signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thienopyrimidine derivatives:

  • Study on Antibacterial Activity : A recent study synthesized various thienopyrimidine derivatives and evaluated their antibacterial effects against common pathogens. The results indicated that modifications in the chemical structure significantly influenced their antibacterial potency .
  • Anticancer Screening : Another research effort highlighted the anticancer properties of thienopyrimidine derivatives in vitro. The study reported promising results in inhibiting the growth of specific cancer cell lines .

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